N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex amide derivative featuring two heterocyclic moieties: a benzimidazol-2-ylidene group and a 1-oxo-isoindol-2-yl group.
Properties
Molecular Formula |
C18H16N4O2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide |
InChI |
InChI=1S/C18H16N4O2/c23-16(21-18-19-14-7-3-4-8-15(14)20-18)9-10-22-11-12-5-1-2-6-13(12)17(22)24/h1-8H,9-11H2,(H2,19,20,21,23) |
InChI Key |
XDXVXYIDCLROMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The isoindole moiety can be prepared from phthalic anhydride and ammonia, followed by cyclization.
The final step involves coupling the benzimidazole and isoindole derivatives through a condensation reaction. This can be achieved using reagents like carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole and isoindole rings can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the benzimidazole and isoindole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s benzimidazole and isoindole moieties are known for their antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent against various diseases.
Medicine
In medicine, derivatives of this compound could be developed as drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to DNA or proteins, inhibiting their function, while the isoindole moiety can interact with cellular membranes, affecting cell signaling pathways.
Comparison with Similar Compounds
Core Structural Features
The target compound’s uniqueness lies in its combination of a benzimidazol-2-ylidene (a cyclic amidine) and an isoindol-2-yl propanamide. Key analogs for comparison include:
- N-(3,5-dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide (): Shares the isoindol-propanamide backbone but substitutes the benzimidazol-2-ylidene with a 3,5-dimethylphenyl group.
- 3-(1,3-Dioxo-isoindol-2-yl)-N-(thiazol-2-yl)propanamide (): Replaces the benzimidazol-2-ylidene with a thiazole ring.
Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
Key Observations :
- The target compound’s benzimidazol-2-ylidene group likely enhances basicity compared to neutral aryl substituents in analogs .
- Isoindol-2-yl derivatives (e.g., ) exhibit strong electron-withdrawing effects due to the 1,3-dioxo group, which may reduce solubility in polar solvents compared to the target compound’s 1-oxo isoindol moiety.
Biological Activity
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The compound features a benzimidazole moiety fused with an isoindole structure, which contributes to its biological activity. Its molecular formula is .
Antimicrobial Properties
Research indicates that compounds with benzimidazole and isoindole structures exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar benzimidazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structural features may enhance its interaction with bacterial targets, leading to increased efficacy compared to standard antibiotics .
Anticancer Activity
Benzimidazole derivatives are known for their anticancer potential. The compound's ability to inhibit cancer cell proliferation has been documented in several studies. For instance, derivatives with similar structural frameworks have shown promising results in inhibiting tumor growth in vitro and in vivo .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been suggested that benzimidazole derivatives can act as inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways .
Structure-Activity Relationship (SAR)
The SAR of this compound indicates that modifications to the benzimidazole and isoindole moieties can significantly impact biological activity. The presence of electron-withdrawing groups enhances solubility and biological interaction .
| Structural Feature | Impact on Activity |
|---|---|
| Benzimidazole core | Antimicrobial and anticancer properties |
| Isoindole substituent | Enhances enzyme inhibition |
| Electron-withdrawing groups | Improves solubility and efficacy |
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of benzimidazole derivatives, including compounds structurally related to this compound. These compounds were tested against various pathogens, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of benzimidazole derivatives. The results indicated that modifications leading to increased lipophilicity enhanced cellular uptake and resulted in higher cytotoxicity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
